![molecular formula C12H13ClF3NO3 B2549138 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide CAS No. 2411287-74-4](/img/structure/B2549138.png)
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a critical mediator of B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell development and function. Inhibition of BTK by 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to decrease the proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. Additionally, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its potent inhibition of BTK and downstream signaling pathways, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its specificity for BTK, which may limit its efficacy in certain types of B-cell malignancies that do not rely on BTK signaling.
Zukünftige Richtungen
For 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential in combination with other anti-cancer agents. Additionally, studies are needed to determine the optimal dosing and scheduling of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide in order to maximize its efficacy and minimize toxicity. Finally, further research is needed to identify potential biomarkers of response to 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, which may help to identify patients who are most likely to benefit from treatment.
Synthesemethoden
The synthesis of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-methoxy-6-(trifluoromethoxy)benzaldehyde to form 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]acetamide. This intermediate is then treated with propionyl chloride to yield 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3/c1-7(13)11(18)17-6-8-9(19-2)4-3-5-10(8)20-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSCJAXZXXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC=C1OC(F)(F)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


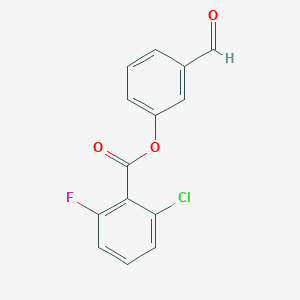


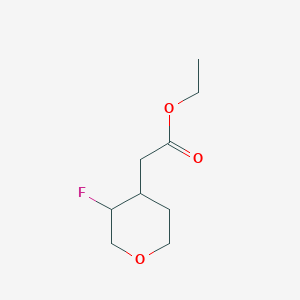

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
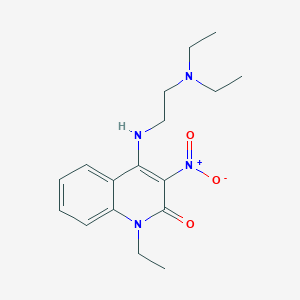

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)
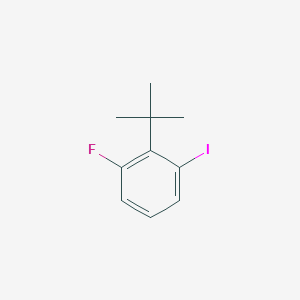
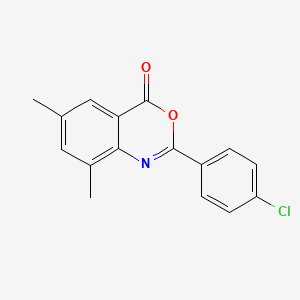
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)